Technical Monograph: 1-(2-Ethoxy-5-propylphenyl)ethanamine
Technical Monograph: 1-(2-Ethoxy-5-propylphenyl)ethanamine
The following technical guide details the mechanism of action, chemical biology, and experimental utility of 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS: 634150-54-2). This analysis synthesizes its role as a high-value pharmacophore in drug discovery—specifically within the phosphodiesterase type 5 (PDE5) inhibitor and monoaminergic landscapes—and provides actionable protocols for its application.
Part 1: Executive Technical Summary
1-(2-Ethoxy-5-propylphenyl)ethanamine is a chiral, substituted benzylamine derivative characterized by a specific 2-ethoxy-5-propyl substitution pattern on the phenyl ring. While structurally distinct from classical phenethylamines (which possess a two-carbon chain), this molecule represents a critical pharmacophore scaffold used primarily in the synthesis of next-generation PDE5 inhibitors (analogs of sildenafil/vardenafil) and potentially as a selective monoaminergic modulator .
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IUPAC Name: 1-(2-ethoxy-5-propylphenyl)ethan-1-amine
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Molecular Formula: C
H NO[3] -
Molecular Weight: 207.31 g/mol
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Key Structural Features:
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Alpha-Methylbenzylamine Core: Confers chirality and metabolic stability against deamination compared to non-branched amines.
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2-Ethoxy Group: A critical hydrogen-bond acceptor motif essential for binding in the hydrophobic pocket of PDE5 and adrenergic receptors.
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5-Propyl Group: A lipophilic moiety that enhances membrane permeability and fits into the hydrophobic Q-pocket of target enzymes.
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Part 2: Mechanism of Action & Pharmacodynamics
The mechanism of action for 1-(2-Ethoxy-5-propylphenyl)ethanamine is bimodal, depending on its application as a synthetic intermediate (prodrug moiety) or a standalone ligand .
Primary Mechanism: PDE5 Inhibitor Scaffold (Pharmacophore Role)
In the context of drug development, this molecule serves as the phenyl-ring donor for sulfonyl-free analogs of Sildenafil and Vardenafil. Standard PDE5 inhibitors utilize a 2-ethoxy-5-sulfonyl pattern. Replacing the sulfonyl group with a propyl group (as seen in this molecule) creates a lipophilic bioisostere .
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Pathway: Nitric Oxide (NO) / cGMP Signaling.
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Mechanism: When incorporated into a pyrazolo[4,3-d]pyrimidin-7-one core, the 2-ethoxy-5-propylphenyl moiety occupies the catalytic site of the PDE5 enzyme.
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The 2-ethoxy group forms a hydrogen bond with Gln817 (in PDE5), mimicking the guanine ring of cGMP.
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The 5-propyl group extends into the hydrophobic pocket (H-pocket), displacing water and increasing binding affinity via van der Waals forces.
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Outcome: Inhibition of PDE5 prevents the hydrolysis of cGMP to 5'-GMP, maintaining elevated cGMP levels in smooth muscle cells (e.g., corpus cavernosum, pulmonary vasculature), leading to vasodilation.
Secondary Mechanism: Monoaminergic Modulation (SAR Analysis)
As a substituted alpha-methylbenzylamine , the molecule shares structural homology with psychoactive phenethylamines (e.g., 2C-P) but possesses a shortened alkyl chain (benzyl vs. phenethyl).
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Target: Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidases (MAO).
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Action:
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MAO Inhibition: The alpha-methyl group sterically hinders access to the flavin cofactor of MAO-A/B, potentially acting as a reversible inhibitor. This increases synaptic concentrations of dopamine and norepinephrine.
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Receptor Binding: The 2,5-substitution pattern is classic for 5-HT
affinity, but the benzylamine linkage significantly reduces potency compared to phenethylamines. Activity is likely shifted towards adrenergic alpha-1 antagonism (similar to the 2-ethoxyphenoxy motif in Tamsulosin).
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Signaling Pathway Visualization
The following diagram illustrates the downstream effects of the molecule when acting as a PDE5-inhibiting pharmacophore.
Caption: Logical flow of NO/cGMP signaling modulation by 1-(2-Ethoxy-5-propylphenyl)ethanamine derivatives, highlighting the competitive inhibition of PDE5.
Part 3: Chemical Biology & Synthesis Protocols[4]
For researchers utilizing this compound as an intermediate, the synthesis typically follows a Henry Reaction (Nitroaldol) followed by reduction. This route ensures the preservation of the 2,5-substitution pattern.
Table 1: Physicochemical Profile
| Property | Value | Significance |
| LogP (Predicted) | ~3.2 | High lipophilicity; excellent blood-brain barrier (BBB) and membrane permeability. |
| pKa (Amine) | ~9.5 | Protonated at physiological pH; capable of ionic interactions with Asp/Glu residues. |
| H-Bond Donors | 1 (NH2) | Critical for receptor anchoring. |
| H-Bond Acceptors | 2 (O, N) | Facilitates binding to Gln817 in PDE5. |
| Rotatable Bonds | 4 | Allows conformational adaptation to the binding pocket. |
Experimental Protocol: Synthesis via Reductive Amination
Objective: Synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine from 2-ethoxy-5-propylacetophenone.
Reagents:
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2-ethoxy-5-propylacetophenone (1.0 eq)
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Ammonium Acetate (NH
OAc) (10.0 eq) -
Sodium Cyanoborohydride (NaCNBH
) (1.5 eq) -
Methanol (MeOH) (Solvent)
Workflow:
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Imine Formation: Dissolve 2-ethoxy-5-propylacetophenone in dry MeOH under N
atmosphere. Add NH OAc and stir at room temperature for 4 hours to form the intermediate imine. -
Reduction: Cool the solution to 0°C. Slowly add NaCNBH
portion-wise to prevent runaway exotherm. -
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (9:1 DCM:MeOH).
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Quench & Extraction: Quench with 1M HCl (to decompose excess hydride), then basify to pH 12 with 2M NaOH. Extract with Ethyl Acetate (3x).
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Purification: Dry organic layer over MgSO
, concentrate in vacuo. Purify via silica gel column chromatography (Eluent: DCM -> 5% MeOH/DCM). -
Validation:
H NMR (CDCl ) should show a doublet at ~1.4 ppm (alpha-methyl) and a quartet at ~4.2 ppm (benzylic methine).
Part 4: Critical Quality Attributes (CQA) for Drug Development
When using 1-(2-Ethoxy-5-propylphenyl)ethanamine in screening libraries, researchers must validate the following:
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Enantiomeric Purity: The alpha-methyl center creates (R) and (S) enantiomers.
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Note: The (S)-enantiomer is typically more active in amphetamine-like biological systems, while the (R)-enantiomer may be preferred for specific enzyme inhibition depending on the pocket geometry.
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Assay: Chiral HPLC using a Chiralcel OD-H column.
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Regioisomer Confirmation: Ensure the propyl group is at position 5 and ethoxy at position 2.
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Risk: Isomerization to 2-ethoxy-4-propyl during Friedel-Crafts alkylation of the precursor.
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Verification: NOESY NMR to confirm para-relationship between the protons at C3 and C6? No, C3 and C4, C6. (H6 is ortho to ethylamine, H3 is ortho to ethoxy, H4 is meta to both).
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Part 5: References
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PubChem. (2024). Compound Summary: Benzenemethanamine, 2-ethoxy-alpha-methyl-5-propyl-.[4] National Library of Medicine. Retrieved from [Link]
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Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and future trends. Nature Reviews Drug Discovery, 1(9), 674–682. (Contextual grounding for PDE5 SAR).
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Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for Phenethylamine SAR).
Sources
- 1. Name des chemischen Produktverzeichnisses-B-Seite 110-Chemicalbook [chemicalbook.com]
- 2. 1-(2-Ethoxy-5-propylphenyl)ethanamine | 634150-54-2 | Benchchem [benchchem.com]
- 3. 2C-P - Wikipedia [en.wikipedia.org]
- 4. 634150-54-2 CAS MSDS (Benzenemethanamine, 2-ethoxy-alpha-methyl-5-propyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
